Cas no 1805949-48-7 (2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide)

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide is a fluorinated pyridine derivative with notable applications in agrochemical and pharmaceutical research. Its unique structure, featuring both difluoromethyl and trifluoromethyl substituents, enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of biologically active compounds. The sulfonamide group further contributes to its versatility, enabling modifications for targeted applications. This compound exhibits high stability under standard conditions, ensuring reliable performance in synthetic processes. Its fluorine-rich design also improves metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic properties in drug development. Suitable for use in cross-coupling reactions and other transformations, it serves as a key building block in advanced chemical synthesis.
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide structure
1805949-48-7 structure
Product Name:2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide
CAS No:1805949-48-7
MF:C7H5F5N2O2S
MW:276.183817625046
CID:4848821
Update Time:2025-11-02

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide
    • Inchi: 1S/C7H5F5N2O2S/c8-6(9)4-1-3(7(10,11)12)2-5(14-4)17(13,15)16/h1-2,6H,(H2,13,15,16)
    • InChI Key: LRXLSULKLNDMEW-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(F)(F)F)C=C(C(F)F)N=1)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 363
  • XLogP3: 1.3
  • Topological Polar Surface Area: 81.4

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029075189-250mg
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide
1805949-48-7 97%
250mg
$480.00 2022-04-01
Alichem
A029075189-500mg
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide
1805949-48-7 97%
500mg
$831.30 2022-04-01
Alichem
A029075189-1g
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide
1805949-48-7 97%
1g
$1,579.40 2022-04-01

Additional information on 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide

Comprehensive Guide to 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide (CAS No. 1805949-48-7): Properties, Applications, and Market Insights

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide (CAS No. 1805949-48-7) is a fluorinated pyridine derivative gaining significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and trifluoromethyl functional groups, exhibits remarkable chemical stability and bioactivity, making it a valuable intermediate in modern synthetic chemistry.

The molecular structure of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide features a pyridine core with strategic fluorine substitutions. These fluorine atoms significantly influence the compound's electronic properties, enhancing its lipophilicity and metabolic stability��key factors driving its popularity in drug discovery. Researchers particularly value its sulfonamide moiety, which often contributes to biological activity in medicinal compounds.

In pharmaceutical applications, this compound serves as a crucial building block for developing small molecule therapeutics. Its structural features make it particularly interesting for targeting enzyme inhibition and protein-protein interactions, two hot topics in current drug development. The presence of multiple fluorine atoms often improves bioavailability, a critical parameter that pharmaceutical scientists frequently search for in compound databases.

The agrochemical industry has shown growing interest in 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide due to its potential as a precursor for novel crop protection agents. With increasing global focus on sustainable agriculture and precision farming, compounds with selective activity and favorable environmental profiles are in high demand. The pyridine-sulfonamide structure has demonstrated promising results in preliminary studies for pest control applications.

Synthetic routes to 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide typically involve multi-step processes starting from commercially available pyridine derivatives. Modern flow chemistry techniques—a trending topic in chemical manufacturing—have shown potential for improving the synthesis efficiency of such fluorinated compounds. The incorporation of green chemistry principles in its production aligns with current industry priorities for sustainable chemical processes.

Analytical characterization of this compound requires specialized techniques due to its fluorine-rich structure. Advanced methods like 19F NMR spectroscopy and high-resolution mass spectrometry are commonly employed for quality control. These analytical challenges represent frequent search queries among chemists working with similar fluorinated compounds.

The market for 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide has shown steady growth, particularly in regions with strong pharmaceutical and agrochemical sectors. Custom synthesis services for this compound have become increasingly popular, reflecting the broader trend toward specialty chemicals in the fine chemicals market. Price fluctuations often correlate with the availability of precursor materials and regulatory changes in key manufacturing regions.

Storage and handling of this compound require standard precautions for organosulfur compounds. While not classified as hazardous under normal conditions, proper chemical safety protocols should always be followed—a topic of constant interest in laboratory safety discussions. The compound's stability under various conditions is frequently investigated, with many researchers searching for optimal storage conditions to maintain its integrity.

Recent patent literature reveals growing intellectual property activity surrounding 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide derivatives, particularly in therapeutic areas like kinase inhibition and metabolic disease treatment. This aligns with current pharmaceutical industry trends toward targeted therapies and personalized medicine approaches.

Environmental fate studies of this compound class indicate moderate persistence, with the sulfonamide group being susceptible to microbial degradation. These characteristics make it attractive for applications where environmental impact is a concern—a key consideration in modern chemical development and a frequent search topic among environmental chemists.

Future research directions for 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide likely include exploration of its structure-activity relationships in various biological systems and development of more efficient synthetic routes. The compound's versatility ensures it will remain relevant as new applications emerge in materials science and medicinal chemistry.

For researchers considering working with this compound, several key questions often arise: What are the optimal purification methods? How does its reactivity compare to non-fluorinated analogs? What spectroscopic techniques provide the most reliable characterization? These practical considerations represent common search queries that highlight the compound's importance in contemporary chemical research.

In conclusion, 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-6-sulfonamide (CAS No. 1805949-48-7) represents an important fluorinated building block with diverse applications across multiple industries. Its unique combination of structural features continues to inspire innovation in chemical synthesis and biological applications, making it a compound of enduring interest to researchers worldwide.

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